Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMRWLAIZUYEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.
Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Major Products
1,2,3-Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Pharmaceutical Development
Overview
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate serves as an essential intermediate in synthesizing pharmaceuticals. Its unique structural features make it suitable for developing compounds targeting neurological disorders and other therapeutic areas.
Case Study: Arginase Inhibitors
Research has highlighted the compound's potential in synthesizing arginase inhibitors, which play a crucial role in the urea cycle and are relevant for treating conditions like cancer and cardiovascular diseases. The synthesis involves multiple steps, including coupling reactions and substitutions that leverage the azidomethyl group for enhanced biological activity .
Organic Synthesis
Overview
In organic chemistry, this compound is utilized as a versatile building block. Its ability to facilitate complex molecule formation is invaluable for chemists developing new materials.
Applications
- Synthesis of Complex Molecules: The compound allows for the efficient creation of diverse chemical structures through various reaction pathways.
- Reactivity Studies: Its azide group can participate in click chemistry reactions, expanding its utility in synthetic organic chemistry.
Biochemical Research
Overview
The compound is employed to study enzyme interactions and metabolic pathways. Its azide functionality enables specific interactions with biological targets, which are critical for understanding biochemical processes.
Research Insights
Ongoing studies focus on how this compound influences enzyme activity and receptor binding. These investigations aim to elucidate its therapeutic potential by exploring its effects on various biochemical pathways.
Agricultural Chemistry
Overview
this compound is being investigated for its potential applications in agrochemicals. Its properties may contribute to developing environmentally friendly pest control solutions.
Potential Applications
- Pesticide Development: The compound's reactivity could lead to innovative formulations that enhance pest control efficacy while minimizing environmental impact.
- Biological Activity Studies: Research into its interactions with plant systems may reveal new avenues for agricultural enhancements.
Material Science
Overview
The unique properties of this compound make it suitable for formulating advanced materials such as polymers and coatings.
Applications in Material Science
- Coatings Development: The compound can be used to create durable coatings with enhanced performance characteristics.
- Polymer Synthesis: Its structure allows for incorporation into polymer matrices, potentially improving material properties such as strength and flexibility.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Targets neurological disorders |
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |
| Biochemical Research | Studies enzyme interactions | Insights into therapeutic mechanisms |
| Agricultural Chemistry | Development of eco-friendly pesticides | Enhanced pest control solutions |
| Material Science | Formulation of advanced polymers and coatings | Improved durability and performance |
Mechanism of Action
The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:
Azide Group: Highly reactive, participates in click chemistry and reduction reactions.
Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.
Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis:
Key Observations:
- Azide vs. Hydroxymethyl: The azidomethyl group in the parent compound enables rapid cycloaddition reactions, while hydroxymethyl analogs (e.g., (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) require additional activation for further functionalization .
- Stereochemical Differences: The (R)-configured hydroxymethyl analog () shows higher enantioselectivity in peptide synthesis compared to racemic mixtures .
Reactivity and Stability
- Azide Group: this compound is thermally sensitive due to the azide group, requiring storage below 25°C to prevent decomposition . In contrast, silyl-protected hydroxymethyl derivatives (e.g., ) exhibit greater thermal stability .
- Electrophilic Substitution: The iodopyridinyloxy substituent in facilitates electrophilic aromatic substitution, whereas the chloropyrimidinyl group in is more reactive in nucleophilic displacement .
Biological Activity
Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profiles make it a valuable building block for various applications, including drug development and material science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula of this compound is . The compound features a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester functional group.
Synthesis:
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azidomethyl Group: This step often employs nucleophilic substitution reactions where an azide source reacts with a leaving group on the pyrrolidine ring.
- Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.
Biological Activity
The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets.
The mechanism of action involves:
- Azide Group: The azide moiety is highly reactive and participates in click chemistry, allowing for the formation of stable triazole rings, which are significant in biological processes.
- Pyrrolidine Ring: This structure contributes to the compound's stability and allows for various chemical modifications that can enhance biological activity.
- Tert-butyl Ester: This group protects the carboxylic acid functionality, making it more stable under physiological conditions but can be selectively removed when needed .
Applications in Medicinal Chemistry
This compound has several potential applications in medicinal chemistry:
- Drug Development: It serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic effects against various diseases.
- Bioconjugation: The compound is utilized in click chemistry for conjugating biomolecules, which is crucial for developing targeted therapies and diagnostic tools.
- Material Science: It is also employed in creating functional materials with specific properties that can be tailored for biomedical applications.
Case Studies and Research Findings
Research has demonstrated the potential antibacterial properties of compounds with similar structures. For instance:
- A study on azide-containing compounds indicated their ability to inhibit bacterial growth by interfering with cellular processes such as DNA replication and protein synthesis .
- In another investigation, derivatives of pyrrolidine were shown to exhibit significant enzyme inhibitory activities, suggesting that this compound may also possess similar properties .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azidomethyl group, pyrrolidine ring | Potential antibacterial and enzyme inhibitory activity |
| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substituent | Antibacterial properties; enzyme inhibitor |
| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxypyrrolidine structure | Varies; potential for different biological interactions |
Q & A
Q. What challenges arise in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
